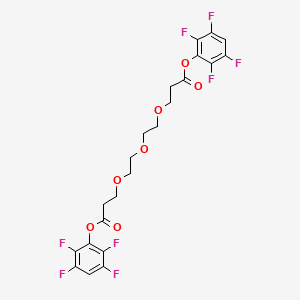
3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid is a specialized organic compound known for its unique structure and reactivity. This compound features a cyclopropane ring substituted with a chloroethynyl group and a carboxylic acid group, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with a chloroethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an anhydrous solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethynyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The triple bond in the chloroethynyl group can undergo addition reactions with various reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while addition reactions can result in the formation of various adducts.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid involves its interaction with molecular targets through its reactive chloroethynyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropane ring adds strain to the molecule, making it more reactive under certain conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroethynylphosphine Oxide: Similar in structure but contains a phosphine oxide group.
2-Chloroethynylphosphonate: Contains a phosphonate group instead of a carboxylic acid group.
Uniqueness
3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid is unique due to its combination of a cyclopropane ring, a chloroethynyl group, and a carboxylic acid group
Eigenschaften
Molekularformel |
C8H9ClO2 |
|---|---|
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
3-(2-chloroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H9ClO2/c1-8(2)5(3-4-9)6(8)7(10)11/h5-6H,1-2H3,(H,10,11) |
InChI-Schlüssel |
BWLHXMCCPUJBSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1C(=O)O)C#CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate](/img/structure/B11826499.png)
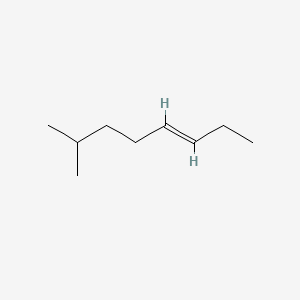


![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)



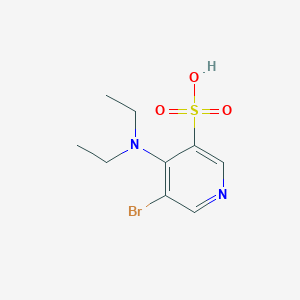
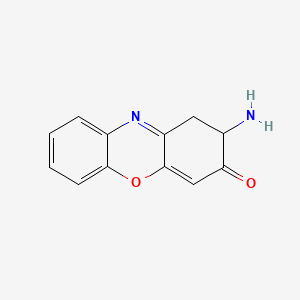
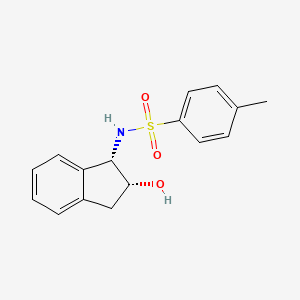
![tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate](/img/structure/B11826572.png)
![3-[2-[2-[2-[2-[5-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11826578.png)
